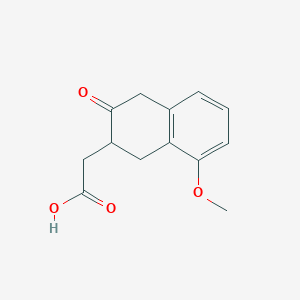
5-Methoxy-2-oxo-1,2,3,4-tetrahydronaphthalen-3-ylacetic acid
Cat. No. B8470700
M. Wt: 234.25 g/mol
InChI Key: LCGNDKQQVRWEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04544764
Procedure details


A solution of 8.0 g (28.7 mmol) of 2,2-ethylenedioxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-3-ylacetic acid, 80 ml of 3N aqueous hydrochloric acid, and 80 ml of acetone was degassed and heated to 60° C. under nitrogen then stirred under nitrogen at 60° C. for 4 hours. The reaction was cooled to room temperature, approximately 50% of the solvent was removed by rotary evaporation, diluted with 100 ml of brine, and extracted with three 100 ml portions of ethyl acetate. The organic layers were combined and washed with two 100 ml portions of brine, dried over anhydrous sodium sulfate, filtered, and concentrated via rotary evaporation to give an orange solid. The orange solid was triturated with 10 ml of ether and filtered to give 4.9 g (73%) of the title compound (f), m.p. 129°-131° C.
Name
2,2-ethylenedioxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-3-ylacetic acid
Quantity
8 g
Type
reactant
Reaction Step One



Name
Yield
73%
Identifiers


|
REACTION_CXSMILES
|
C1CO[C:3]2([CH:12]([CH2:13][C:14]([OH:16])=[O:15])[CH2:11][C:10]3[C:5](=[CH:6][CH:7]=[CH:8][C:9]=3[O:17][CH3:18])[CH2:4]2)[O:2]1.Cl>CC(C)=O>[CH3:18][O:17][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[CH2:11][CH:12]([CH2:13][C:14]([OH:16])=[O:15])[C:3](=[O:2])[CH2:4]2
|
Inputs


Step One
|
Name
|
2,2-ethylenedioxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-3-ylacetic acid
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1OC2(CC3=CC=CC(=C3CC2CC(=O)O)OC)OC1
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
then stirred under nitrogen at 60° C. for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
approximately 50% of the solvent was removed by rotary evaporation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 100 ml of brine
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with three 100 ml portions of ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with two 100 ml portions of brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated via rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an orange solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The orange solid was triturated with 10 ml of ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C2CC(C(CC2=CC=C1)=O)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.9 g | |
| YIELD: PERCENTYIELD | 73% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
